2-Azido-4-bromo-1-methoxybenzene
Description
Chemical Structure and Properties
2-Azido-4-bromo-1-methoxybenzene (C₇H₆BrN₃O, molecular weight: 228.05 g/mol) is a substituted benzene derivative featuring three functional groups:
- Azido (-N₃) at position 2: A highly reactive group pivotal in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
- Methoxy (-OCH₃) at position 1: An electron-donating group that influences aromatic ring reactivity and directs electrophilic substitution .
Applications
Primarily used as a synthetic intermediate, this compound’s azido group enables its utility in:
- Polymer functionalization.
- Bioconjugation in drug discovery.
- Preparation of heterocyclic scaffolds for agrochemicals or pharmaceuticals .
Synthesis
Typical routes involve diazotization of a bromoaniline precursor followed by azide substitution or direct bromination/azidation of methoxybenzene derivatives under controlled conditions.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-azido-4-bromo-1-methoxybenzene |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-2-5(8)4-6(7)10-11-9/h2-4H,1H3 |
InChI Key |
IFBLZEVRPLEHTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-bromo-1-methoxybenzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of 1-methoxybenzene to form 4-bromo-1-methoxybenzene. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide (NaN₃) to introduce the azido group, resulting in the formation of 2-Azido-4-bromo-1-methoxybenzene .
Industrial Production Methods
Industrial production methods for 2-Azido-4-bromo-1-methoxybenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: bromination followed by azidation. Reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-bromo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of a copper catalyst (Cu(I)).
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Amino-4-bromo-1-methoxybenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
2-Azido-4-bromo-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for labeling biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Azido-4-bromo-1-methoxybenzene involves its reactivity due to the presence of the azido group. The azido group is highly nucleophilic and can readily participate in substitution and cycloaddition reactions. The bromine atom can also undergo substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
Key Features
- Structure : Bromo (position 2), methoxy (position 4'), and acetyl (-COCH₃) groups.
- Molecular Weight : ~232 g/mol (estimated).
- Reactivity : The acetyl group introduces electron-withdrawing effects, stabilizing the aromatic ring but enabling nucleophilic acyl substitution.
- Applications : Used as an intermediate in pharmaceutical manufacturing under controlled conditions .
Comparison
| Parameter | 2-Azido-4-bromo-1-methoxybenzene | 2-Bromo-4'-methoxyacetophenone |
|---|---|---|
| Reactive Group | Azido (-N₃) | Acetyl (-COCH₃) |
| Electron Effects | Methoxy (EDG), Azido (EWG) | Acetyl (EWG), Methoxy (EDG) |
| Primary Use | Click chemistry, bioconjugation | Pharmaceutical intermediate |
| Stability | Heat/shock-sensitive (azide risk) | Stable under controlled storage |
The acetyl group in 2-bromo-4'-methoxyacetophenone offers distinct reactivity for ketone-based chemistry, contrasting with the azide’s cycloaddition utility .
4-Bromo-2-hydroxybenzaldehyde
Key Features
- Structure : Bromo (position 4), hydroxyl (-OH, position 2), and aldehyde (-CHO) groups.
- Molecular Weight : ~201 g/mol (estimated).
- Reactivity : Aldehyde undergoes oxidation or condensation; hydroxyl enables hydrogen bonding or deprotonation.
- Applications : Precursor for Schiff bases or heterocyclic synthesis .
Comparison
| Parameter | 2-Azido-4-bromo-1-methoxybenzene | 4-Bromo-2-hydroxybenzaldehyde |
|---|---|---|
| Functional Groups | Azido, Bromo, Methoxy | Bromo, Hydroxyl, Aldehyde |
| Reactivity | Azide cycloaddition | Aldehyde oxidation/condensation |
| Stability | Azide decomposition risk | Aldehyde oxidation sensitivity |
The aldehyde group in 4-bromo-2-hydroxybenzaldehyde expands its utility in condensation reactions, whereas the azide’s reactivity is more specialized .
Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate)
Key Features
Comparison
| Parameter | 2-Azido-4-bromo-1-methoxybenzene | Bromopropylate |
|---|---|---|
| Complexity | Simple aromatic tri-substitute | Polycyclic ester |
| Functionality | Reactive azide, bromo leaving group | Ester hydrolysis, pesticidal |
| Sector | Pharmaceutical R&D | Agrochemistry |
Bromopropylate’s ester groups and bifunctional bromination contrast with the azide’s role in precision synthesis .
Critical Analysis of Reactivity and Stability
- Bromo Substitutent : Common in all compounds; its leaving-group ability facilitates cross-coupling (e.g., Suzuki reactions).
- Methoxy vs. Hydroxyl : Methoxy’s electron donation stabilizes rings, while hydroxyl’s acidity enables deprotonation-driven reactions .
- Ester vs. Aldehyde : Esters (e.g., bromopropylate) are hydrolytically stable, whereas aldehydes are oxidation-prone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
